4-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

Catalog No.
S7798509
CAS No.
M.F
C14H13FN2O
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

Product Name

4-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

IUPAC Name

4-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C14H13FN2O/c1-17(10-11-3-2-8-16-9-11)14(18)12-4-6-13(15)7-5-12/h2-9H,10H2,1H3

InChI Key

FETCOZJRYHYLOJ-UHFFFAOYSA-N

SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)F
4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound commonly used in scientific research, particularly in the field of medicinal chemistry. This paper aims to provide an informative and engaging overview of this compound, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as GSK2334470, is a small molecule inhibitor of casein kinase 1 epsilon (CK1ε) enzyme. CK1ε is a serine/threonine protein kinase involved in various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling. GSK2334470 was developed by GlaxoSmithKline as a potential anti-cancer agent due to its ability to inhibit CK1ε-mediated phosphorylation of key oncogenic proteins.
4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has a molecular formula of C17H15FN2O and a molecular weight of 284.32 g/mol. It is a white to off-white crystalline solid with a melting point of 189-191°C. The compound is sparingly soluble in water and freely soluble in organic solvents such as DMSO and DMF.
The synthesis of 4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-aminomethylpyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylpiperazine to form the final product. The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Various analytical methods have been developed to quantify 4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide in biological matrices. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods. These methods are sensitive, precise, and accurate, making them suitable for pharmacokinetic and toxicological studies.
4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit CK1ε-mediated phosphorylation of various oncogenic proteins, including beta-catenin, AKT, and glycogen synthase kinase 3 beta (GSK3β). This leads to the suppression of cancer cell growth and the induction of apoptosis. In addition, the compound has been shown to exhibit anti-inflammatory and anti-viral activities.
Studies have shown that 4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has low acute toxicity and does not cause any significant adverse effects in animals when administered at therapeutic doses. However, like any chemical compound, it should be handled with care and proper safety measures should be taken when handling and disposing of the compound.
Due to its ability to inhibit CK1ε-mediated phosphorylation of key oncogenic proteins, 4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been used in various scientific experiments, particularly in the field of cancer research. It has also been used in studies on circadian rhythm and Alzheimer's disease.
Research on 4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is ongoing, particularly in the field of cancer research. Recent studies have shown that the compound could be used to sensitize cancer cells to chemotherapy and radiation therapy. Studies on the compound's anti-inflammatory and anti-viral activities are also ongoing.
4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has potential implications in various fields of research and industry. In the field of cancer research, it could be developed as a new anti-cancer agent or used to sensitize cancer cells to existing therapies. In the field of circadian rhythm research, it could be used to study the role of CK1ε in regulating biological rhythms. In the pharmaceutical industry, it could be used to develop new drugs targeting CK1ε-mediated signaling pathways.
One of the limitations of 4-Fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its limited selectivity for CK1ε. Future research could focus on developing more selective CK1ε inhibitors. In addition, more studies are needed to fully understand the pharmacological and toxicological properties of the compound.
- Development of more selective CK1ε inhibitors
- Investigation of the compound's role in regulating circadian rhythms in different organisms
- Studies on the compound's anti-inflammatory and anti-viral activities
- Development of new cancer therapies targeting CK1ε-mediated signaling pathways
- Investigation of the compound's potential for use in other fields such as Alzheimer's disease research or drug development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

244.10119120 g/mol

Monoisotopic Mass

244.10119120 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types